molecular formula C7H6INO3 B14861089 (6-Hydroxy-4-iodopyridin-2-YL)acetic acid CAS No. 1393541-74-6

(6-Hydroxy-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14861089
CAS No.: 1393541-74-6
M. Wt: 279.03 g/mol
InChI Key: SIDVINOWBPRHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Hydroxy-4-iodopyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the 6th position, an iodine atom at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-4-iodopyridin-2-YL)acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of the acetic acid moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents. The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide or other carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors. The choice of solvents, temperature, and pressure conditions can also be optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-4-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Hydroxy-4-iodopyridin-2-YL)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of (6-Hydroxy-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes and pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Hydroxy-4-iodopyridin-2-YL)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

1393541-74-6

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

2-(4-iodo-6-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6INO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12)

InChI Key

SIDVINOWBPRHSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CC(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.